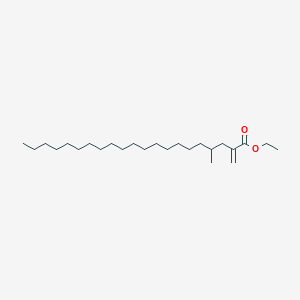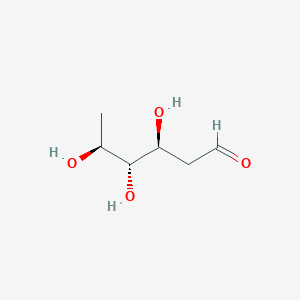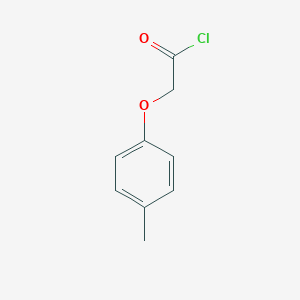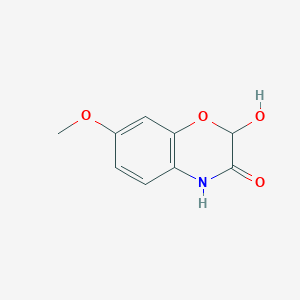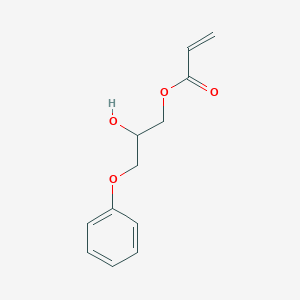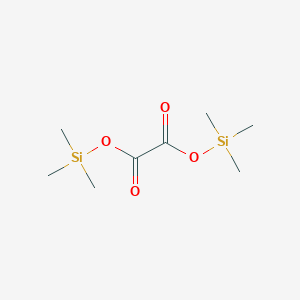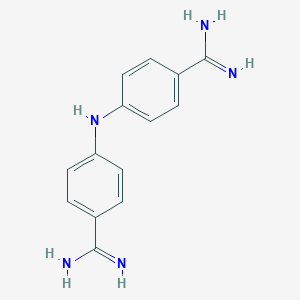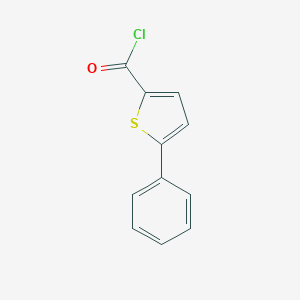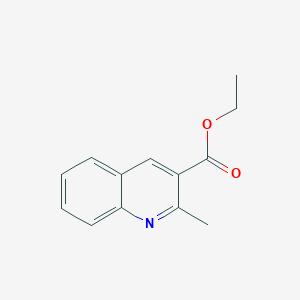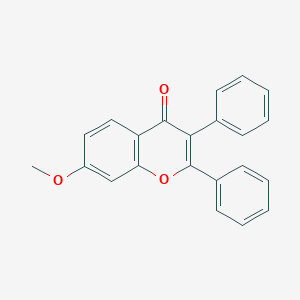
7-Methoxy-2,3-diphenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2,3-diphenyl-4H-chromen-4-one, also known as apigenin, is a flavone compound found in various plants, including parsley, chamomile, and celery. Apigenin has been the subject of numerous studies due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
Apigenin exerts its effects through various mechanisms, including the modulation of specific signaling pathways and the regulation of gene expression. For example, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to inhibit the activity of specific enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects, including the regulation of cellular signaling pathways, the modulation of gene expression, and the inhibition of specific enzymes involved in inflammation and oxidative stress. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
実験室実験の利点と制限
Apigenin has several advantages for laboratory experiments, including its availability and relative low cost compared to other compounds. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have low toxicity and is generally well-tolerated. However, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one may have limitations in terms of its bioavailability and solubility, which may impact its efficacy in certain experimental settings.
将来の方向性
There are several potential future directions for research on 7-Methoxy-2,3-diphenyl-4H-chromen-4-one, including further investigation into its potential therapeutic properties, such as its anticancer and anti-inflammatory effects. Additionally, future research may focus on the development of novel delivery methods to improve the bioavailability and efficacy of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in clinical settings. Finally, further studies may be needed to elucidate the mechanisms underlying 7-Methoxy-2,3-diphenyl-4H-chromen-4-one's effects and to identify potential drug targets for the development of new therapies.
合成法
Apigenin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of specific reagents and catalysts to produce 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in a laboratory setting. Alternatively, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one can be extracted from natural sources using techniques such as solvent extraction and chromatography.
科学的研究の応用
Apigenin has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that 7-Methoxy-2,3-diphenyl-4H-chromen-4-one exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
特性
CAS番号 |
18720-69-9 |
|---|---|
製品名 |
7-Methoxy-2,3-diphenyl-4H-chromen-4-one |
分子式 |
C22H16O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
7-methoxy-2,3-diphenylchromen-4-one |
InChI |
InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(16-10-6-3-7-11-16)20(21(18)23)15-8-4-2-5-9-15/h2-14H,1H3 |
InChIキー |
CMRMYHCOFLROJI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



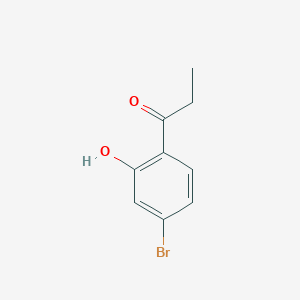
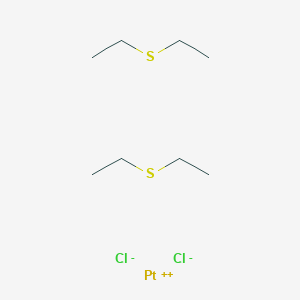
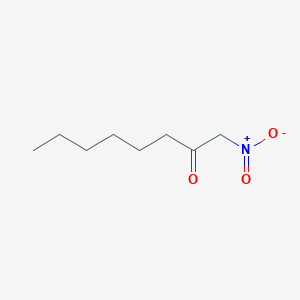
![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
